Lipophilicity and Polarity vs. N-Linked Isomer
4-(Piperidin-4-yl)benzamide exhibits a computed XLogP of 0.9, which is 0.4 log units lower than the XLogP of 1.3 for its structural isomer N-(piperidin-4-yl)benzamide (CAS 33953-37-6) [1][2]. The topological polar surface area (TPSA) differs substantially: 55.1 Ų for the target compound versus 41.1 Ų for the N-linked isomer, a 34% increase that reflects the additional hydrogen-bonding capacity of the primary amide group in the 4-substituted regioisomer [1]. The LogD at pH 7.4 is −1.62 for the target compound (Chembase calculation), indicating greater hydrophilicity under physiological conditions relative to the N-linked isomer, which has a higher LogP and lower TPSA [3]. The melting point also differs markedly: 92–95 °C for the target compound versus 137 °C for N-(piperidin-4-yl)benzamide, reflecting different crystal packing energies and potentially affecting formulation behavior [4]. These differences are sufficient to alter blood–brain barrier permeability predictions, aqueous solubility, and chromatographic retention times.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.9 |
| Comparator Or Baseline | N-(Piperidin-4-yl)benzamide (CAS 33953-37-6): XLogP = 1.3 |
| Quantified Difference | ΔXLogP = −0.4 (target is more hydrophilic) |
| Conditions | PubChem XLogP3-AA computation; neutral species |
Why This Matters
A 0.4 log unit difference in XLogP translates to approximately a 2.5-fold difference in octanol–water partition coefficient, directly impacting ADME predictions and justifying compound-specific procurement for lead optimization programs.
- [1] PubChem Compound Summary for CID 18545497, 4-(Piperidin-4-yl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18545497 (accessed April 2026). View Source
- [2] PubChem Compound Summary for CID 118120, N-4-Piperidylbenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/N-Piperidin-4-yl-benzamide (accessed April 2026). View Source
- [3] Chembase. 4-(Piperidin-4-yl)benzamide — Calculated Properties: LogD, pKa (CBID: 800899). http://www.chembase.cn/molecule-800899.html (accessed April 2026). View Source
- [4] Molbase. 4-Benzamidopiperidine (CAS 33953-37-6): Melting Point 137 °C. https://qiye.molbase.cn (accessed April 2026). View Source
